2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-22-11-5-3-9(7-12(11)23-2)10-4-6-14-17-18-15(20(14)19-10)24-8-13(16)21/h3-7H,8H2,1-2H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXJNPNSXIAXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3,4-dimethoxybenzaldehyde to form the triazolopyridazine core. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thioacetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives of the parent compound
Substitution: Substituted triazolopyridazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . The presence of the triazole and pyridazine rings enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent Effects :
- Methoxy groups enhance receptor binding via hydrogen bonding but increase metabolic complexity.
- Thiophene and thiadiazole moieties improve lipophilicity but raise toxicity risks.
Heterocycle Impact :
- Triazolo-pyridazine cores balance synthetic feasibility and target engagement.
- Pyrrolo-thiazolo-pyrimidine systems offer broader π-interactions but lower solubility.
Toxicity Trends :
- Amides generally exhibit lower acute toxicity than esters or thiadiazoles.
- Computational models (e.g., GUSAR) highlight the importance of side-chain modifications .
Biological Activity
2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex heterocyclic compound belonging to the class of triazolopyridazines. Its unique structure incorporates both a triazole and a pyridazine moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-[[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide. Its molecular formula is , with a molar mass of 341.38 g/mol. The presence of a dimethoxyphenyl group enhances its lipophilicity and potential bioactivity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of apoptosis.
- Antimicrobial Activity : Preliminary studies indicate potential activity against various bacterial strains, suggesting its use as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For example:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 12.5 | Significant growth inhibition observed. |
| B | A549 (lung cancer) | 15.0 | Induces apoptosis via caspase activation. |
Antimicrobial Activity
In vitro evaluations have demonstrated its efficacy against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Case Studies
- Antitubercular Activity : A study evaluated various derivatives of triazolopyridazines for their antitubercular activity against Mycobacterium tuberculosis. The compound exhibited significant inhibitory effects with an IC50 value of around 5 µM, indicating its potential as an antitubercular agent .
- Cytotoxicity Assessment : In a cytotoxicity study on HEK-293 cells, the compound showed low toxicity with an IC50 greater than 100 µM, suggesting a favorable safety profile for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the dimethoxyphenyl group can significantly influence the biological activity of the compound. For instance, substituting different groups on the phenyl ring has been associated with enhanced potency against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
